(E)-2-((2-chlorophenyl)amino)-N'-(1-(furan-2-yl)ethylidene)acetohydrazide
Description
This compound belongs to the N-acylhydrazone (NAH) class, characterized by an azomethine (CO-NH-N=CH) fragment. Its structure features a 2-chlorophenylamino group linked to an acetohydrazide backbone and a furan-2-yl ethylidene substituent. The (E)-stereochemistry is critical for its conformational stability and biological interactions . Synthetically, it is derived from condensation reactions between oxamic hydrazide and substituted carbonyl precursors, analogous to methods used for structurally related compounds .
Properties
IUPAC Name |
2-(2-chloroanilino)-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-10(13-7-4-8-20-13)17-18-14(19)9-16-12-6-3-2-5-11(12)15/h2-8,16H,9H2,1H3,(H,18,19)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTPSSAWXRDDTI-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CNC1=CC=CC=C1Cl)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CNC1=CC=CC=C1Cl)/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((2-chlorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide typically involves the following steps:
Formation of the hydrazide: The starting material, 2-chlorophenylamine, is reacted with acetic anhydride to form 2-chlorophenylacetamide.
Hydrazinolysis: The 2-chlorophenylacetamide is then treated with hydrazine hydrate to yield 2-chlorophenylacetohydrazide.
Condensation reaction: The 2-chlorophenylacetohydrazide is finally condensed with 1-(furan-2-yl)ethanone under acidic or basic conditions to form the target compound, (E)-2-((2-chlorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((2-chlorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
(E)-2-((2-chlorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound may be explored for its use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of (E)-2-((2-chlorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Features and Substituent Impact
Key Observations :
- 2-Chlorophenyl vs. Other Aryl Groups : The 2-chlorophenyl group in the target compound may enhance lipophilicity and DNA-binding affinity compared to 2-methylphenyl or hydroxy/methoxy-substituted analogues . Chlorine’s electron-withdrawing nature could improve stability and target interaction.
- Furan vs. Thiophene : The furan-2-yl ethylidene moiety in the target compound offers distinct electronic properties (oxygen vs. sulfur) compared to thiophene-containing analogues (e.g., compound 26). Thiophene derivatives often exhibit stronger π-π stacking but lower solubility .
Table 2: Activity Profiles of Selected Analogues
Mechanistic Insights :
- Anticancer Potential: The target compound’s hydrazone linkage may enable chelation of transition metals (e.g., Fe³⁺, Cu²⁺), disrupting redox homeostasis in cancer cells—a mechanism shared with imidazolidine-dione derivatives .
- Antibacterial Limitations : Unlike compound II, the absence of polar hydroxyl/methoxy groups in the target compound may reduce efficacy against Gram-positive bacteria .
Biological Activity
(E)-2-((2-chlorophenyl)amino)-N'-(1-(furan-2-yl)ethylidene)acetohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a chlorophenyl group, a furan ring, and an acetohydrazide moiety, which may contribute to its diverse pharmacological effects.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of 2-chlorophenylacetamide : Reacting 2-chlorophenylamine with acetic anhydride.
- Hydrazinolysis : Treating the resulting acetamide with hydrazine hydrate to obtain 2-chlorophenylacetohydrazide.
- Condensation : Condensing the hydrazide with 1-(furan-2-yl)ethanone under acidic or basic conditions to yield the target hydrazone.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer). The IC values for these cell lines suggest potent cytotoxicity, comparable to established chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this hydrazone derivative has shown potential anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in disease pathways. For instance, it may inhibit the activity of certain kinases or phosphatases that play critical roles in cell proliferation and survival .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar hydrazone derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| (E)-2-((2-bromophenyl)amino)-N'-(1-(furan-2-yl)ethylidene)acetohydrazide | Bromophenyl | Moderate antimicrobial activity |
| (E)-2-((2-fluorophenyl)amino)-N'-(1-(furan-2-yl)ethylidene)acetohydrazide | Fluorophenyl | High anticancer activity |
| (E)-2-((2-methylphenyl)amino)-N'-(1-(furan-2-yl)ethylidene)acetohydrazide | Methylphenyl | Low anti-inflammatory effects |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Study on Antimicrobial Activity : A recent study evaluated the compound against various pathogens, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli.
- Method : Agar well diffusion method was employed.
- Results : Zone of inhibition ranged from 15 mm to 25 mm depending on the concentration used.
- Cytotoxicity Assay : A cytotoxicity assay conducted on MCF-7 cells revealed an IC value of approximately 30 µM, indicating strong potential as an anticancer agent.
- Anti-inflammatory Study : In a murine model of inflammation, treatment with the compound significantly reduced paw edema compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
